molecular formula C13H9Cl2NO2 B3828957 2,4-dichlorophenyl phenylcarbamate

2,4-dichlorophenyl phenylcarbamate

Cat. No. B3828957
M. Wt: 282.12 g/mol
InChI Key: RVDSSFLBIFXDNI-UHFFFAOYSA-N
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Description

2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .


Synthesis Analysis

2,4-DCP is produced by chlorination of phenol . A related compound, 2,4-dichlorophenylcyanoxime, was synthesized in high yield at ambient conditions from 2,4-dichlorophenylacetonitrile, using gaseous methylnitrite .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorophenol is C6H4Cl2O . The average mass is 163.001 Da and the monoisotopic mass is 161.963913 Da .


Physical And Chemical Properties Analysis

2,4-Dichlorophenol has a molar mass of 163.00 g·mol−1. It appears as a white solid with a phenolic odor. It has a density of 1.38 g/cm3, a melting point of 43.2 °C, and a boiling point of 210 °C .

Mechanism of Action

While the mechanism of action for “2,4-dichlorophenyl phenylcarbamate” is not available, dichlorophen, a related compound, is an antimicrobial agent shown to exert activity against cestodes, protozoa, fungi, and bacteria .

Safety and Hazards

The LD50 of 2,4-Dichlorophenol is 580 mg/kg (rats, oral). Liquid (molten) 2,4-DCP is readily absorbed through the skin .

properties

IUPAC Name

(2,4-dichlorophenyl) N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-6-7-12(11(15)8-9)18-13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSSFLBIFXDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl) N-phenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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